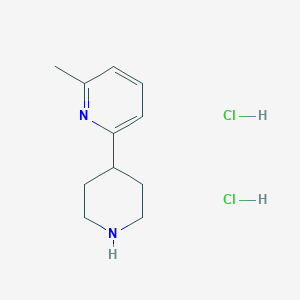![molecular formula C12H16O B2768017 2-[4-(2-Methylpropyl)phenyl]oxirane CAS No. 99333-91-2](/img/structure/B2768017.png)
2-[4-(2-Methylpropyl)phenyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(2-Methylpropyl)phenyl]oxirane” is a chemical compound with the CAS Number: 99333-91-2 . It has a molecular weight of 176.26 and its IUPAC name is 2-(4-isobutylphenyl)oxirane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3 . This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a chiral resolution reagent. It reacts with various α-chiral primary and secondary amines through regioselective ring-opening, making it a versatile tool for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Blood Glucose Lowering Activities : A study on 2-(phenylalkyl)oxirane-2-carboxylic acids found that most of these compounds exhibit remarkable blood glucose lowering activities in fasted rats, indicating potential applications in diabetes management (Eistetter & Wolf, 1982).
Enzymatic Ring-Opening Polymerization : Oxiranes, including types like glycidyl phenyl ether, have been used in enzymatic ring-opening polymerization with dicarboxylic anhydrides to produce polyesters and polyethers (Soeda, Okamoto, Toshima, & Matsumura, 2002).
Diastereofacial Selectivity in Epoxidation : The epoxidation of γ-oxygenated-α,β-unsaturated sulfones with oxiranes shows moderate to high diastereoselectivity, which is important in organic synthesis (Jackson, Standen, & Clegg, 1991).
Stereoselective Oxirane Formation : Research on diazomethane reactions with certain ketones to form oxiranes has shown high chemical yield and diastereoselectivity. This process aids in producing sulfur-free tertiary α-(fluoromethyl)carbinols (Bravo et al., 1994).
Antimicrobial and Insect Antifeedant Potency : Biphenyl keto oxiranes have been synthesized and tested for antimicrobial and insect antifeedant activities, showing potential applications in pest control and pharmaceuticals (Thirunarayanan & Vanangamudi, 2016).
Radioactively Labelled Epoxides : Tritium-labelled mono- and dimethyl substituted phenyl oxiranes have been prepared and used to distinguish between different forms of epoxide hydrolase and glutathione transferase (Setiabudi, Oesch, & Platt, 1988).
Synthesis of α-Hydroxy Acids and Derivatives : Reactions of 2-substituted oxirane-1,1-dicarbonitriles with different nucleophiles produce various α-hydroxy acids and their derivatives, useful in organic synthesis (Florac, Le Grel, Baudy-Floc'h, & Robert, 1991).
Polymer Chemistry : The polymerization of 2-substituted oxiranes can lead to polymers with specific structures and properties, such as carbonyl–aromatic π-stacked structures (Merlani et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-10-3-5-11(6-4-10)12-8-13-12/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONURYQTOBJCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
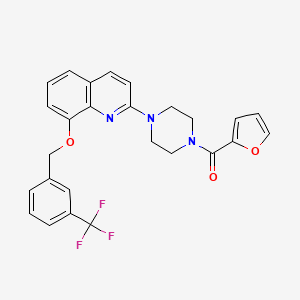
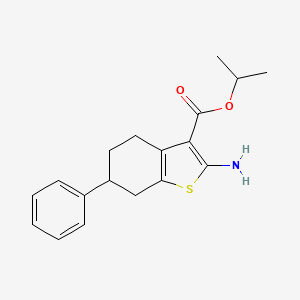
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2767939.png)

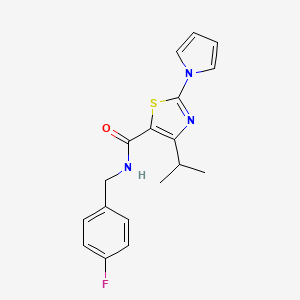
![2-[5-(4-Methoxybenzoyl)-2-thienyl]acetonitrile](/img/structure/B2767942.png)
![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2767944.png)
![3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/no-structure.png)
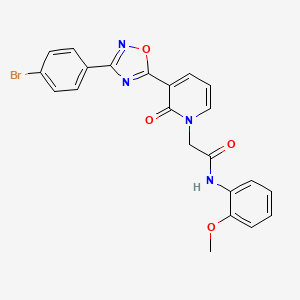
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-dipropylacetamide](/img/structure/B2767948.png)
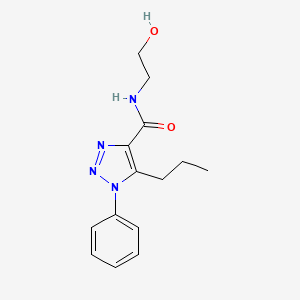
![4-(Piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2767952.png)
